molecular formula C23H27N5O2 B11258916 1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Katalognummer: B11258916
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: VRJCREFMIHKMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazoloazepine core, a 4-methoxyphenyl group, and a 3-methylphenyl substituent. The methoxy and methyl groups influence electronic properties, solubility, and binding interactions, making structural analogs valuable for structure-activity relationship (SAR) studies .

Eigenschaften

Molekularformel

C23H27N5O2

Molekulargewicht

405.5 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O2/c1-17-7-6-8-18(15-17)24-23(29)28(19-10-12-20(30-2)13-11-19)16-22-26-25-21-9-4-3-5-14-27(21)22/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3,(H,24,29)

InChI-Schlüssel

VRJCREFMIHKMQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the urea group: The urea moiety is introduced through a reaction between an isocyanate and an amine.

    Substitution reactions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazoloazepine ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the triazoloazepine ring can produce partially hydrogenated triazoloazepine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that compounds similar to this one exhibit significant antitumor effects. The structural motifs present in this compound suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound's unique structure may also contribute to anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

Biological Research

In biological contexts, this compound can serve as a probe for studying enzyme interactions and protein functions. Its ability to bind specific molecular targets can modulate enzyme activity and influence cellular signaling pathways .

Industrial Applications

In the industrial sector, 1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be integrated into various chemical processes aimed at developing specialty chemicals.

Case Studies

Several studies have highlighted the effectiveness of compounds within the same class as 1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea:

  • Antitumor Study : A study demonstrated that triazole derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion showed promise in similar assays due to its structural characteristics .
  • Antimicrobial Research : Another investigation focused on triazole compounds' antimicrobial properties. It was found that these compounds could disrupt essential cellular processes in pathogens. The presence of aromatic and heterocyclic moieties in this urea derivative suggests potential efficacy against various microbial strains .

Wirkmechanismus

The mechanism of action of 3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituent Position Variations

  • 3-(2-Methoxyphenyl) Analog (CAS 887468-34-0): Replaces the 4-methoxyphenyl group with a 2-methoxyphenyl substituent. Molecular weight: 405.5 g/mol .
  • 1-(3-Chloro-4-Methoxyphenyl) Derivative : Introduces a chlorine atom at the 3-position of the methoxyphenyl ring (C23H26ClN5O2, 439.94 g/mol). The electron-withdrawing Cl group enhances electrophilicity, possibly improving binding affinity but reducing solubility .

Core Heterocycle Modifications

  • Triazolo[4,3-b]Pyridazine Core () : Replaces the azepine ring with a pyridazine system, reducing ring size and conformational flexibility. This may limit interactions with larger binding pockets .
  • Pyrazole-Based Ureas (e.g., SI98) : Features a pyrazole ring instead of triazoloazepine, significantly altering hydrogen-bonding capabilities and metabolic stability .

Pharmacological and Physicochemical Properties

Bioactivity and Similarity Indexing

  • Tanimoto Coefficient Analysis : Structural analogs with >70% similarity (e.g., chloro-substituted derivatives) are predicted to share bioactivity profiles, such as kinase or HDAC inhibition, based on molecular fingerprint comparisons .
  • Molecular Networking : Clustering via mass spectrometry (MS/MS) fragmentation patterns (cosine scores) suggests that triazoloazepine-containing compounds form distinct bioactivity clusters, correlating with shared targets .

Pharmacokinetic Considerations

  • Lipophilicity : The chloro-substituted derivative (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8), impacting blood-brain barrier permeability .
  • Metabolic Stability : Methoxy groups generally enhance metabolic resistance compared to hydroxyl analogs, but chloro substituents may increase susceptibility to cytochrome P450 oxidation .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H26N5O2 404.49 4-MeOPh, 3-MePh, Triazoloazepine
1-(3-Chloro-4-Methoxyphenyl) Analog C23H26ClN5O2 439.94 3-Cl, 4-MeOPh, Triazoloazepine
3-(2-Methoxyphenyl)-1-(4-Methylphenyl) Analog C23H27N5O2 405.50 2-MeOPh, 4-MePh, Triazoloazepine
1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-[(Pyridinylmethyl)Thio]Phenyl}Urea C23H19ClF3N5OS 521.94 CF3, Cl, Pyridinylthio

Table 2: Bioactivity Clustering (Based on )

Compound Class Target Proteins Bioactivity Cluster
Triazoloazepine Ureas Kinases, HDACs Cluster A
Pyrazole Ureas COX-2, Tubulin Cluster B
Chlorinated Derivatives p53-MDM2, Proteasomes Cluster C

Biologische Aktivität

1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • A triazole ring which is known for its diverse biological activities.
  • A urea moiety that often contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds containing triazole rings. For example:

  • In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation. The presence of the triazole moiety enhances the interaction with specific cellular targets involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Bacterial Inhibition : Compounds with similar structural features have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus. The triazole ring is thought to play a crucial role in this activity by interfering with bacterial cell wall synthesis .

The biological activity of 1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA or interfere with DNA replication processes.
  • Cell Signaling Pathways : It may modulate various signaling pathways that are critical for cell survival and proliferation.

Case Studies

Recent studies have provided insights into the efficacy of related compounds:

  • A study published in Molecules explored the anti-tumor effects of triazole derivatives on various cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity significantly compared to controls .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.